molecular formula C14H22N2O3 B2688092 Tert-butyl 1-methyl-5-morpholin-3-ylpyrrole-2-carboxylate CAS No. 2287286-20-6

Tert-butyl 1-methyl-5-morpholin-3-ylpyrrole-2-carboxylate

Cat. No.: B2688092
CAS No.: 2287286-20-6
M. Wt: 266.341
InChI Key: BUYPVJYOTDGXEM-UHFFFAOYSA-N
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Description

Tert-butyl 1-methyl-5-morpholin-3-ylpyrrole-2-carboxylate is a pyrrole-derived compound featuring a tert-butyl ester group at position 2, a methyl group at position 1, and a morpholin-3-yl substituent at position 5. Pyrroles are aromatic heterocycles with a five-membered ring containing one nitrogen atom, making them key scaffolds in medicinal chemistry and materials science.

Molecular Formula: C₁₄H₂₂N₂O₃
Molecular Weight: 266.34 g/mol (calculated).
Key Features:

  • Aromatic pyrrole core with three substituents.
  • Morpholine ring at position 5, contributing to polarity.
  • tert-Butyl ester at position 2, influencing steric and electronic properties.

Properties

IUPAC Name

tert-butyl 1-methyl-5-morpholin-3-ylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)12-6-5-11(16(12)4)10-9-18-8-7-15-10/h5-6,10,15H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYPVJYOTDGXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(N1C)C2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 1-methyl-5-morpholin-3-ylpyrrole-2-carboxylate (CAS No. 2287286-20-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a morpholine group and a tert-butyl ester. Its molecular formula is C13H18N2O3C_{13}H_{18}N_{2}O_{3}, with a molecular weight of approximately 250.29 g/mol.

Research indicates that compounds like this compound may act as inhibitors of specific kinases, particularly ERK5 (Extracellular signal-Regulated Kinase 5). Inhibition of ERK5 has been linked to anti-cancer properties, as it plays a crucial role in cell proliferation and survival pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase Inhibition Inhibits ERK5 with submicromolar potency; selective against related kinases
Anti-Cancer Demonstrated efficacy in mouse tumor xenograft models
Metabolic Stability Exhibits improved stability compared to other similar compounds due to structural modifications

Pharmacokinetics

Pharmacokinetic studies have shown that the compound possesses favorable absorption characteristics. Its metabolic profile indicates that it is primarily metabolized via cytochrome P450 enzymes, which are crucial for drug metabolism in humans. The stability of the tert-butyl group contributes to its metabolic longevity, making it a candidate for further development in therapeutic applications.

Table 2: Metabolic Pathways

Metabolic PathwayEnzyme InvolvedResulting Metabolites
Oxidation CYP3A4, CYP2D6Alcohol derivatives from tert-butyl
Conjugation UGTsGlucuronides

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that this compound effectively inhibited ERK5 autophosphorylation in HeLa cells, showcasing its potential as an anti-cancer agent. The compound's selectivity was highlighted by its minimal activity against closely related kinases (IC50 > 30 μM) .
  • In Vivo Efficacy : In mouse xenograft models, the compound exhibited significant tumor growth inhibition, supporting its therapeutic potential against specific cancer types. The results indicated a dose-dependent response, reinforcing the need for further clinical evaluation .
  • Metabolic Stability Analysis : Comparative studies indicated that replacing the tert-butyl group with more stable moieties could enhance metabolic stability without compromising biological activity. This aspect is crucial for drug design, as metabolic stability often correlates with longer half-lives and improved efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analog: tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)pyrrolidine-1-carboxylate

This compound (CAS 1186654-76-1) shares a tert-butyl ester group but differs in core structure and substituents (Table 1).

Table 1: Comparative Analysis
Property Tert-butyl 1-Methyl-5-morpholin-3-ylpyrrole-2-carboxylate tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)pyrrolidine-1-carboxylate
Core Structure Aromatic pyrrole ring Saturated pyrrolidine ring
Molecular Formula C₁₄H₂₂N₂O₃ C₁₇H₂₅NO₄
Molecular Weight 266.34 g/mol 307.4 g/mol
Key Substituents 1-Methyl, 5-Morpholin-3-yl, 2-tert-butyl ester 3-Hydroxymethyl, 4-(4-Methoxyphenyl), 1-tert-butyl ester
Polarity Moderate (morpholine enhances polarity) Higher (hydroxymethyl and methoxyphenyl increase polarity)
Stability Likely stable due to aromaticity and tert-butyl group Stable under recommended storage conditions
Known Hazards Not reported No known hazards; requires standard PPE

Structural and Functional Differences

(a) Core Heterocycle
  • Pyrrole vs. Pyrrolidines are often used to mimic natural amino acids, while pyrroles are common in electronic materials .
(b) Substituent Effects
  • Morpholine vs. Methoxyphenyl: The morpholin-3-yl group introduces a secondary amine and ether oxygen, enhancing hydrogen-bonding capacity.
  • tert-Butyl Ester : Both compounds share this group, which improves solubility in organic solvents and may reduce enzymatic degradation.
(c) Physicochemical Properties
  • The analog’s higher molecular weight (307.4 vs.

Research Implications and Limitations

  • Synthetic Utility : The target compound’s morpholine substituent could facilitate interactions with biological targets like G-protein-coupled receptors, while the analog’s hydroxymethyl group may serve as a handle for further derivatization.
  • Data Gaps: Experimental data on the target compound’s reactivity, toxicity, and biological activity are absent.
  • Safety Considerations : Both compounds require standard handling precautions (e.g., PPE, ventilation) due to their ester functionalities, though neither is classified as hazardous .

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